molecular formula C6H14N2O2 B14740750 3-Hydroxy-2,3-dimethylbutanehydrazide CAS No. 5454-77-3

3-Hydroxy-2,3-dimethylbutanehydrazide

Cat. No.: B14740750
CAS No.: 5454-77-3
M. Wt: 146.19 g/mol
InChI Key: XFELTQISKKNJNJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethylbutanehydrazide is a chemical compound with a unique structure that includes a hydroxyl group and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethylbutanehydrazide typically involves the reaction of 3-hydroxy-2,3-dimethylbutanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under monitored conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethylbutanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

3-Hydroxy-2,3-dimethylbutanehydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethylbutanehydrazide involves its interaction with specific molecular targets. The hydroxyl and hydrazide groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylbutanehydrazide
  • 2,3-Dimethylbutanehydrazide
  • 3-Hydroxy-2,3-dimethylbutanoic acid

Uniqueness

3-Hydroxy-2,3-dimethylbutanehydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

5454-77-3

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

3-hydroxy-2,3-dimethylbutanehydrazide

InChI

InChI=1S/C6H14N2O2/c1-4(5(9)8-7)6(2,3)10/h4,10H,7H2,1-3H3,(H,8,9)

InChI Key

XFELTQISKKNJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NN)C(C)(C)O

Origin of Product

United States

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